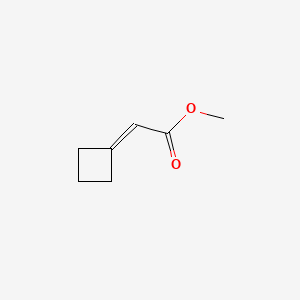
methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C23H19N3O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogues, including Ribavirin.
Biology: It serves as a biochemical reagent in life science research.
Medicine: The compound is involved in the development of antiviral agents and other pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets and pathways. In biological systems, it can act as a precursor to nucleoside analogues, which interfere with viral replication by incorporating into viral RNA or DNA, leading to chain termination . The triazole ring structure is crucial for its activity, as it can form hydrogen bonds and interact with enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl-1H-1,2,4-triazole-3-carboxylate: A simpler derivative without the trityl group, used in similar applications.
4-Methyl-1H-1,2,3-triazole: Another triazole derivative with different substitution patterns, used in chemical synthesis.
1,2,4-Triazole-3-carboxylic acid: A precursor in the synthesis of various triazole derivatives. The uniqueness of this compound lies in its trityl group, which provides steric hindrance and influences its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 1-trityl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-28-22(27)21-24-17-26(25-21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUUIBWHCXBFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729828 | |
| Record name | Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151607-70-4 | |
| Record name | Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













